![molecular formula C13H15BrN2O2S B13496900 tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate
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Description
tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic
Biological Activity
tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate is a compound that has garnered attention due to its unique structural characteristics, which include a tert-butyl group, a carbamate functional group, and a 5-bromobenzo[d]thiazole moiety. This structure suggests potential biological activities that could be valuable in pharmaceutical and agrochemical applications. The compound's molecular formula is C14H16BrN2O2, with a molecular weight of 329.21 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom on the benzothiazole ring may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential therapeutic effects . The carbamate group can undergo hydrolysis, leading to the formation of amines and acids, which may also contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still ongoing. Preliminary studies indicate that compounds with similar structures exhibit interactions with enzymes or receptors involved in disease pathways .
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar benzothiazole structures have shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some derivatives of benzothiazole have demonstrated antiproliferative effects against several cancer cell lines, including breast and colon cancer cells .
- Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit key enzymes involved in cancer progression, such as PI3K and mTOR pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/ml) | Pathogen |
---|---|---|
Compound 1 | 50 | S. typhi |
Compound 2 | 250 | C. albicans |
Compound 3 | 12.5 | S. aureus |
Case Study 2: Antiproliferative Activity
In vitro studies on antiproliferative activity against human cancer cell lines (HCT116, MCF-7) revealed that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | HCT116 | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has indicated that modifications on the benzothiazole ring significantly affect biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific biological targets .
Properties
Molecular Formula |
C13H15BrN2O2S |
---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-1,3-benzothiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)15-7-11-16-9-6-8(14)4-5-10(9)19-11/h4-6H,7H2,1-3H3,(H,15,17) |
InChI Key |
CFBMTUOHHGVUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
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